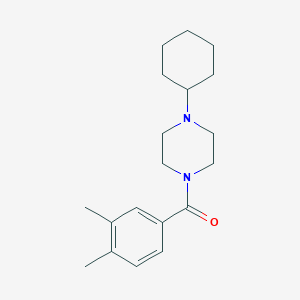

![molecular formula C21H21N5O3 B4616633 N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related compounds involves complex processes, such as cyclization reactions and condensation techniques. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates the intricate process of creating similar complex molecules (Rajanarendar et al., 2010).

Molecular Structure Analysis 2. The molecular structure of analogous compounds often involves multiple ring systems and substituents, which can be determined through various spectroscopic methods. For instance, the study of pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial agents provides insights into the complex molecular structures of similar compounds (Holla et al., 2006).

Chemical Reactions and Properties 3. The chemical reactions and properties of such compounds can be quite diverse, often involving interactions with various biological targets. For example, the synthesis of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids provides insights into the antibacterial activity and DNA-gyrase inhibition capabilities of similar molecules (Domagala et al., 1988).

Physical Properties Analysis 4. The physical properties of these compounds, such as solubility and melting point, are crucial for their practical application. Research on similar compounds, like the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, helps in understanding these aspects (McLaughlin et al., 2016).

Chemical Properties Analysis 5. The chemical properties, including reactivity and stability, are pivotal in determining the compound's utility in various fields. The synthesis and characterization of related compounds, like nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, provide valuable information on these properties (Wang et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Antimicrobial Activity : Derivatives of quinoline and pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, through their structural modifications, have shown promising results against various strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents from this chemical class (Holla et al., 2006).

Anticancer Properties : Several studies have focused on synthesizing derivatives of quinoline and related compounds to evaluate their cytotoxic activities against cancer cell lines. These efforts have led to the identification of compounds with potent cytotoxic effects, demonstrating the potential of quinoline derivatives in cancer therapy (Deady et al., 2003).

Enzyme Inhibition and Therapeutic Targets : Research into quinoline carboxamides has also explored their role as inhibitors of specific enzymes or biological pathways. For instance, novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a critical enzyme in DNA damage response pathways. These inhibitors show potential for therapeutic applications in diseases characterized by DNA repair defects (Degorce et al., 2016).

Synthetic Methodologies and Chemical Properties : The synthetic routes to access quinoline derivatives, including the use of microwave-assisted synthesis and multi-component reactions, have been explored to improve the efficiency and yield of these compounds. These methodologies are crucial for expanding the chemical space and understanding the structure-activity relationships of quinoline derivatives (Peng et al., 2009).

Applications in Plant Biology : Beyond their potential in pharmaceuticals, derivatives of pyrazole and related compounds have been investigated for their ability to modulate plant biology processes, such as ethylene biosynthesis. These studies offer insights into the development of compounds that can extend the shelf life of fruits and vegetables by inhibiting ethylene production, a key hormone in plant ripening (Sun et al., 2017).

Propiedades

IUPAC Name |

N-ethyl-N-(2-pyrazol-1-ylethyl)-5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-2-25(12-13-26-11-5-10-23-26)21(27)18-14-17(29-24-18)15-28-19-8-3-6-16-7-4-9-22-20(16)19/h3-11,14H,2,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJSARKWDGAWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1C=CC=N1)C(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616564.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)

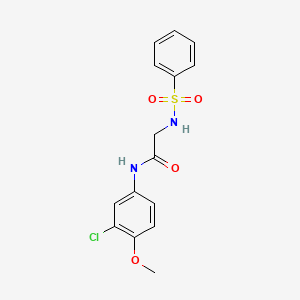

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

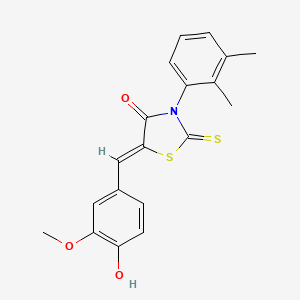

![3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)

![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)

![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)

![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)

![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4616652.png)